Hoveyda-Grubbs Catalyst 1st Generation

Catalog No.
S1900257
CAS No.
203714-71-0
M.F
C28H45Cl2OPRu
M. Wt
600.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hoveyda-Grubbs Catalyst 1st Generation

CAS Number

203714-71-0

Product Name

Hoveyda-Grubbs Catalyst 1st Generation

IUPAC Name

dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane

Molecular Formula

C28H45Cl2OPRu

Molecular Weight

600.6 g/mol

InChI

InChI=1S/C18H33P.C10H12O.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)11-10-7-5-4-6-9(10)3;;;/h16-18H,1-15H2;3-8H,1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

KMKCJXPECJFQPQ-UHFFFAOYSA-L

SMILES

CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3

Canonical SMILES

CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3

Ring-Closing Metathesis (RCM)

RCM is a powerful organic reaction that allows for the formation of cyclic structures from unsaturated hydrocarbons. The Hoveyda-Grubbs Catalyst 1st Generation acts as a catalyst in this process, effectively promoting the formation of new carbon-carbon bonds at the double bonds (alkenes) of the starting materials. This reaction is highly valuable for synthesizing various complex molecules, including:

  • Macrocycles: Large cyclic molecules with unique properties useful in materials science and drug discovery .
  • Natural products: Many natural products with important biological activities possess cyclic structures. RCM facilitates the synthesis of these complex molecules for research purposes .
  • Polymers: RCM can be used to create specific types of polymers with tailored properties by incorporating cyclic units into their backbone .

Advantages of the Hoveyda-Grubbs Catalyst 1st Generation

The introduction of the Hoveyda-Grubbs Catalyst 1st Generation in 1995 marked a significant advancement in RCM catalysis. Here are some of its advantages:

  • Well-defined structure: Unlike previous RCM catalysts, the Hoveyda-Grubbs Catalyst possesses a well-defined molecular structure, allowing for better control over the reaction and improved reproducibility in research settings .
  • High activity: The catalyst exhibits high activity, promoting RCM reactions efficiently under mild reaction conditions .
  • Functional group tolerance: The catalyst tolerates a wider range of functional groups compared to earlier RCM catalysts, expanding its applicability in organic synthesis .

The Hoveyda-Grubbs Catalyst 1st Generation, also known as Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II), is an organometallic complex based on ruthenium. This catalyst was developed in 1999 by Amir H. Hoveyda and is recognized for its role in olefin metathesis reactions, particularly in the formation of macrocycles and complex organic molecules . The molecular formula of this compound is C28H45Cl2OPRu, and it is characterized by its unique structure, which includes a chelating ortho-isopropoxy group attached to the benzylidene ligand .

The mechanism of HGC1-mediated RCM involves a catalytic cycle with several key steps:

  • Initiation: Substrate binds to the Ru center, displacing a chloride ligand.
  • Metathesis: The Ru-carbene bond reacts with the substrate's double bond, forming a new metallocycle and releasing another alkene fragment.
  • Propagation: The newly formed metallocycle reacts with another substrate molecule, repeating the metathesis process.
  • Chain Termination: Termination occurs through various pathways, such as protodemetalation by a protic solvent or homodimerization of the Ru-carbene species.

The primary application of the Hoveyda-Grubbs Catalyst 1st Generation is in olefin metathesis, a reaction that allows for the exchange of alkene components. This catalyst facilitates various metathesis reactions, including:

  • Ring-Closing Metathesis (RCM): This reaction forms cyclic compounds from linear precursors by the formation of new carbon-carbon double bonds.
  • Cross-Metathesis: Involves the exchange of substituents between two different alkenes.
  • Enyne Metathesis: A reaction involving alkenes and alkynes to create new double bonds.

These reactions are vital in synthetic organic chemistry for constructing complex molecular architectures .

The synthesis of the Hoveyda-Grubbs Catalyst 1st Generation involves a one-pot reaction that combines several reagents:

  • Ruthenium(II) chloride: This serves as the metal center.
  • Tricyclohexylphosphine: A phosphine ligand that stabilizes the ruthenium center.
  • Phenyldiazomethane: A reagent that contributes to the formation of the benzylidene ligand.

The resulting catalyst is noted for its stability and effectiveness in olefin metathesis reactions .

The Hoveyda-Grubbs Catalyst 1st Generation has several important applications, including:

  • Synthesis of Pharmaceuticals: Used to create complex drug molecules through efficient olefin metathesis.
  • Material Science: Employed in developing new materials with specific properties by facilitating polymerization reactions.
  • Organic Synthesis: A crucial tool for chemists in constructing intricate organic frameworks necessary for various chemical applications .

Interaction studies involving the Hoveyda-Grubbs Catalyst typically focus on its reactivity with different substrates during olefin metathesis. These studies help elucidate how variations in substrate structure can influence reaction outcomes, such as yield and selectivity. Additionally, research into modifying the catalyst's ligands can provide insights into optimizing its performance under various conditions .

The Hoveyda-Grubbs Catalyst 1st Generation can be compared with other catalysts used in olefin metathesis, particularly other generations of Grubbs catalysts and related compounds:

Catalyst NameGenerationKey FeaturesUnique Aspects
Grubbs Catalyst1stFirst well-defined Ru-based catalystPrecursor to all Grubbs-type catalysts
Hoveyda-Grubbs Catalyst 2nd Gen2ndMore stable and moisture-resistantPhosphine-free structure
Schrock CatalystN/AMolybdenum-based catalystHigh activity but less stable
Zhan CatalystN/AModifiable initiation ratesChelating ligands enhance stability

The Hoveyda-Grubbs Catalyst stands out due to its improved stability and effectiveness in ring-closing reactions compared to earlier generations of Grubbs catalysts. Its unique chelating ligand structure allows for enhanced performance in specific applications .

  • Core Structure: Ruthenium(II) center coordinated to a benzylidene ligand (2-isopropoxyphenylmethylene), a tricyclohexylphosphine (PCy₃) ligand, and two chloride counterions.
  • Mechanistic Role: Facilitates ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP) via a dissociative mechanism, where olefin coordination precedes phosphine ligand displacement.
  • Applications: Synthesis of macrocycles, olefin-functionalized polymers, and complex organic molecules with high stereoselectivity.

Core Organometallic Architecture

The Hoveyda-Grubbs Catalyst First Generation exhibits a distinctive organometallic architecture centered around a ruthenium(II) metal center. The molecular formula C₂₈H₄₅Cl₂OPRu reflects a complex with a molecular weight of 600.61 grams per mole [2] [4] [5]. The ruthenium center adopts a distorted square pyramidal geometry, characteristic of many metathesis catalysts, with the apical position occupied by the carbene carbon [1] [6].

The coordination sphere of the ruthenium atom encompasses several key ligands that define the catalyst's structural integrity and reactivity profile. Two chloride ligands occupy trans positions relative to each other, providing anionic stabilization to the metal center [2] [7]. The ruthenium-chloride bond lengths typically range from 2.34 to 2.35 Angstroms, which are consistent with standard values observed in similar ruthenium complexes [7] [8].

The central ruthenium atom maintains an oxidation state of +2 throughout its catalytic cycle, which is crucial for maintaining the electronic properties necessary for effective olefin metathesis [1] [6]. This oxidation state provides the optimal balance between stability and reactivity, allowing the catalyst to undergo the necessary transformations while maintaining structural integrity.

Table 1: Key Molecular Properties of Hoveyda-Grubbs Catalyst First Generation

PropertyValue
Molecular FormulaC₂₈H₄₅Cl₂OPRu [4] [5]
Molecular Weight600.61 g/mol [2] [4]
CAS Number203714-71-0 [2] [4]
AppearanceBrown solid [2]
GeometryDistorted square pyramidal [1]
Oxidation State of Ru+2 [1] [6]

Chelating ortho-Isopropoxybenzylidene Ligand System

The defining structural feature of the Hoveyda-Grubbs Catalyst First Generation is its chelating ortho-isopropoxybenzylidene ligand system. This ligand represents a significant advancement over earlier catalyst generations by incorporating both carbene and ether coordination sites within a single molecular framework [9] [10] [11]. The benzylidene moiety serves as the primary carbene ligand, forming a strong ruthenium-carbon double bond that is essential for the metathesis mechanism.

The isopropoxy group attached to the ortho position of the phenyl ring creates a five-membered chelate ring through coordination of the oxygen atom to the ruthenium center [11] [12]. This chelation provides remarkable stability to the catalyst while maintaining sufficient lability for catalytic turnover. The ruthenium-oxygen bond distance in such systems typically measures approximately 2.15-2.20 Angstroms, indicating a moderately strong coordinative interaction [11] [13].

The conformational flexibility of the isopropoxybenzylidene ligand plays a crucial role in the catalyst's initiation mechanism. Research has demonstrated that the ligand can adopt both chelating and non-chelating conformations, with the non-chelating form being essential for substrate coordination during the catalytic cycle [11] [12]. The energy barrier for conformational interconversion between these states significantly influences the overall catalytic activity and initiation rates.

The electronic properties of the benzylidene ligand are finely tuned by the electron-donating isopropoxy substituent. This substitution pattern enhances the electron density at the ruthenium center, contributing to catalyst stability while maintaining appropriate reactivity for olefin substrates [13] [14]. The chelating nature of this ligand system distinguishes Hoveyda-type catalysts from their Grubbs predecessors, providing enhanced thermal stability and tolerance to various reaction conditions.

Phosphine Coordination Environment

The tricyclohexylphosphine ligand represents the third major component of the Hoveyda-Grubbs Catalyst First Generation coordination sphere. This bulky, electron-rich phosphine ligand occupies a crucial position in the catalyst structure, influencing both stability and reactivity characteristics [1] [6]. The tricyclohexylphosphine ligand forms a strong sigma bond with the ruthenium center, with typical ruthenium-phosphorus bond lengths ranging from 2.25 to 2.32 Angstroms [15] [16].

The steric bulk of the tricyclohexylphosphine ligand serves multiple important functions within the catalyst architecture. The three cyclohexyl groups create a significant steric environment around the ruthenium center, which helps to protect the metal from unwanted side reactions and decomposition pathways [6]. This steric protection is particularly important during the catalytic cycle, where the catalyst must maintain integrity while accommodating various olefinic substrates.

The electronic properties of tricyclohexylphosphine also contribute significantly to the catalyst's performance. As a strong sigma donor with minimal pi-acceptor capability, this phosphine ligand increases electron density at the ruthenium center, enhancing the nucleophilic character of the metal and facilitating substrate coordination [6]. The high basicity of tricyclohexylphosphine also contributes to the overall stability of the ruthenium complex.

During the catalytic cycle, the tricyclohexylphosphine ligand exhibits labile behavior, allowing for dissociation when necessary to accommodate substrate binding [1] [12]. The dissociation of this phosphine ligand is often the rate-determining step in catalyst initiation, with activation energies typically ranging from 19 to 21 kcal/mol depending on reaction conditions [17] [12].

Table 2: Phosphine Ligand Characteristics

PropertyValue
Ligand TypeTricyclohexylphosphine
Ru-P Bond Length2.25-2.32 Å [15] [16]
Electronic CharacterStrong σ-donor [6]
Steric Parameter (Tolman cone angle)~170° [6]
Dissociation Energy19-21 kcal/mol [17] [12]

Comparative Structural Analysis With Contemporary Catalysts

The structural architecture of the Hoveyda-Grubbs Catalyst First Generation can be meaningfully compared with other contemporary metathesis catalysts to highlight its unique features and advantages. When compared to the original Grubbs First Generation catalyst, the most significant structural difference lies in the replacement of one tricyclohexylphosphine ligand with the chelating isopropoxybenzylidene system [1] [18]. This substitution fundamentally alters the catalyst's coordination environment and reactivity profile.

The Grubbs First Generation catalyst contains two tricyclohexylphosphine ligands in a trans configuration, along with two chloride ligands and a benzylidene carbene [1] [18]. The molecular formula of this precursor is C₄₃H₇₂Cl₂P₂Ru, with a molecular weight of 822.96 g/mol, significantly larger than the Hoveyda variant [18]. The presence of two phosphine ligands in the Grubbs catalyst requires dissociation of one phosphine for substrate coordination, which can be energetically demanding and slow the initiation process.

In contrast to the Hoveyda-Grubbs Second Generation catalyst, the First Generation variant retains the tricyclohexylphosphine ligand instead of incorporating an N-heterocyclic carbene (NHC) ligand [9] [19]. The Second Generation Hoveyda-Grubbs catalyst has the molecular formula C₂₇H₃₈Cl₂N₂ORu and a molecular weight of 626.62 g/mol [20]. The NHC ligand in the Second Generation provides enhanced stability and activity but requires more complex synthetic procedures for preparation.

The chelating nature of the Hoveyda-type catalysts provides several structural advantages over non-chelating systems. The formation of the five-membered chelate ring creates a pre-organized structure that facilitates rapid catalyst regeneration after each catalytic cycle [11] [12]. This structural feature contributes to the enhanced stability and turnover numbers observed with Hoveyda-type catalysts compared to their non-chelating counterparts.

Table 3: Comparative Analysis of Metathesis Catalysts

CatalystMolecular FormulaMolecular Weight (g/mol)Key Structural Features
Hoveyda-Grubbs 1st GenC₂₈H₄₅Cl₂OPRu [4]600.61 [2] [4]Chelating isopropoxybenzylidene, one PCy₃
Grubbs 1st GenC₄₃H₇₂Cl₂P₂Ru [18]822.96 [18]Two PCy₃ ligands, non-chelating benzylidene
Hoveyda-Grubbs 2nd GenC₂₇H₃₈Cl₂N₂ORu [20]626.62 [20]Chelating isopropoxybenzylidene, NHC ligand

The thermal stability of the Hoveyda-Grubbs First Generation catalyst is enhanced compared to traditional Grubbs catalysts due to the chelating ligand system. Experimental studies have demonstrated that this catalyst can operate effectively at temperatures ranging from 30°C to 100°C, with optimal performance often observed in the 60-80°C range [17]. The chelating isopropoxybenzylidene ligand provides thermal stabilization through the formation of the ruthenium-oxygen coordinate bond, which helps prevent catalyst decomposition at elevated temperatures.

The catalytic activity profile of the Hoveyda-Grubbs First Generation catalyst shows distinct advantages in specific applications. While it may have slightly lower initial activity compared to some Second Generation catalysts, it demonstrates excellent selectivity and functional group tolerance [17] [14]. The turnover numbers achieved with this catalyst can reach 4,458 under optimized conditions, demonstrating its practical utility in synthetic applications [17].

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Modify: 2023-08-16

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